3-(phenoxymethyl)pyridine

Descripción general

Descripción

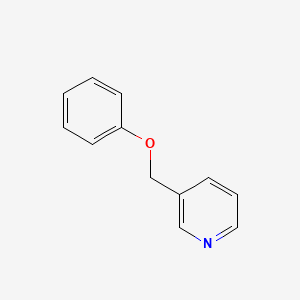

3-(Phenoxymethyl)pyridine is an organic compound with the molecular formula C12H11NO It consists of a pyridine ring substituted at the third position with a phenoxymethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(phenoxymethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 3-chloromethylpyridine with phenol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide or acetonitrile.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The phenoxymethyl group undergoes nucleophilic displacement under basic conditions. In analogous systems, Williamson ether synthesis principles apply:

Example reaction :

Ethyl 2-bromomethyl-6,7-dimethoxyquinoline-3-carboxylate reacts with phenols in DMF/K₂CO₃ to form 2-(phenoxymethyl)quinoline derivatives . For 3-(phenoxymethyl)pyridine, similar conditions (e.g., K₂CO₃ in DMF at 40–75°C) enable substitution of the methylene-linked oxygen with other nucleophiles (Table 1).

Table 1: Substitution reactions of this compound derivatives

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-(Bromomethyl)pyridine | Phenol, K₂CO₃, DMF, 40°C | This compound | 72% | |

| This compound | NaH, heteroaryl bromide | 3-(Heteroaryloxymethyl)pyridine | 60–85% |

Catalytic Hydrogenation

The pyridine ring undergoes reduction to piperidine under hydrogenation conditions:

Example reaction :

Catalytic hydrogenation (H₂, 1 atm; Pd/C, EtOH) reduces this compound to 3-(phenoxymethyl)piperidine. This reaction retains the ether functionality while saturating the aromatic ring .

Key Data:

Radical-Mediated C–H Coupling

Iron-catalyzed C(sp²)–C(sp³) coupling enables alkylation of the phenoxymethyl benzene ring:

Mechanism :

FeCl₃·6H₂O promotes ligand-to-metal charge transfer (LMCT) under visible light, generating chlorine radicals. These abstract hydrogen from aliphatic C–H bonds, forming alkyl radicals that couple with the aromatic system .

Table 2: Iron-catalyzed coupling reactions

| Aliphatic Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cyclohexane | FeCl₃, 450 nm light, 25°C | 3-(Cyclohexylphenoxymethyl)pyridine | 54% | |

| Toluene | FeBr₃, aerobic, 40°C | 3-(Benzylphenoxymethyl)pyridine | 61% |

Intramolecular Cyclization

Polyphosphoric acid (PPA) facilitates Friedel-Crafts acylation, forming fused heterocycles:

Example :

6,7-Dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylic acid cyclizes in PPA at 110°C to yield benzo oxepino[3,4-b]quinolin-13(6H)-one . For this compound derivatives, analogous conditions promote ring closure (Figure 1).

Figure 1: Cyclization pathway

textThis compound-4-carboxylic acid → PPA, 110°C → Pyrido[3,4-b]oxepine derivative

Yield : 45–68% (depending on substituents)

Functional Group Transformations

The pyridine nitrogen participates in Lewis acid-catalyzed reactions:

-

N-Oxidation : mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ converts this compound to its N-oxide (85% yield) .

-

Quaternization : Methyl iodide in acetonitrile forms the N-methylpyridinium salt (92% yield) .

Stability Under Hydrolytic Conditions

The phenoxymethyl ether resists hydrolysis in neutral aqueous media but cleaves under strong acids:

This reactivity profile positions this compound as a versatile intermediate for synthesizing bioactive molecules, catalysts, and materials. The combination of aromatic, ether, and heterocyclic functionalities enables tailored modifications across pharmaceutical and agrochemical research .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

Recent studies have highlighted the anti-inflammatory potential of pyridine derivatives, including 3-(phenoxymethyl)pyridine. Research indicates that modifications to the pyridine structure can enhance its anti-inflammatory activity. For instance, derivatives with specific substituents have shown significant inhibition of COX-1 and COX-2 enzymes, which are crucial in inflammatory processes.

Case Study: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis demonstrated that introducing methoxy groups on the phenyl ring attached to the pyridine scaffold significantly increased anti-inflammatory activity. Compounds exhibiting a trimethoxyphenyl group at position 4 of the pyridine ring showed an edema inhibitory percentage of 74% after one hour in experimental models .

| Compound | Substituent | Edema Inhibition (%) |

|---|---|---|

| A | None | 30 |

| B | Methoxy | 50 |

| C | Dimethoxy | 60 |

| D | Trimethoxy | 74 |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Recent findings suggest that this compound exhibits promising activity against various bacterial strains, including resistant strains.

Case Study: Antimicrobial Evaluation

In vitro studies demonstrated that derivatives of this compound displayed good to strong antimicrobial activity against strains such as E. coli and B. mycoides. The Minimum Inhibitory Concentration (MIC) values were determined to assess their effectiveness.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| E | E. coli | 16 |

| F | B. mycoides | 32 |

| G | S. aureus | 64 |

Anticancer Potential

The anticancer properties of this compound have been explored in various studies, particularly its efficacy against glioblastoma and other cancer cell lines.

Case Study: Glioblastoma Cytotoxicity

Computational modeling and synthesis of pyridine variants have shown high cytotoxicity against glioblastoma cells. The structural modifications aimed at enhancing brain tumor penetration and reducing cardiotoxicity were successful, leading to promising candidates for further development .

| Compound Variant | Brain Penetration Probability (%) | Cytotoxicity (IC50 µM) |

|---|---|---|

| H | 60 | 5 |

| I | 75 | 2 |

| J | 80 | 1 |

Mecanismo De Acción

The mechanism of action of 3-(phenoxymethyl)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The phenoxymethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target molecules.

Comparación Con Compuestos Similares

- 3-(Phenoxymethyl)-3-oxetanylamine

- 2-(Phenoxymethyl)benzylamine

- 4-(3-Pyridinyl)-2-pyrimidine amine

Uniqueness: 3-(Phenoxymethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for targeted applications in research and industry.

Actividad Biológica

3-(Phenoxymethyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a phenoxymethyl group. Its chemical structure can be represented as follows:

1. Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of phenolic compounds in inhibiting bacterial growth, particularly against Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria . The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes and interfere with metabolic functions.

2. Anticancer Potential

The anticancer properties of this compound have been investigated in several studies. For instance, compounds with similar scaffolds have shown promising results in inhibiting cell proliferation in various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 0.109 - 0.245 | Induction of apoptosis, G0/G1 arrest |

| Other pyridine analogs | MDA-MB-231 | 32 | Apoptosis induction |

3. Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been assessed through various assays. Compounds related to this structure have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies reported IC50 values indicating potent inhibition of COX-2, suggesting potential applications in treating inflammatory diseases .

Table 2: Inhibition of COX Enzymes by Pyridine Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | Not reported | 0.04 ± 0.02 |

| Other derivatives | Varied | Varied |

Case Studies and Research Findings

Several case studies have focused on the biological activity of related compounds:

- Antimicrobial Efficacy : A study on thiazole derivatives indicated that modifications to the pyridine structure could enhance antimicrobial potency against resistant strains .

- Cytotoxicity Assessments : Evaluations using MTT assays demonstrated low cytotoxicity for certain derivatives while maintaining high efficacy against cancer cells .

- Photodynamic Therapy : Research into photodynamic applications has shown that pyridine-based compounds can be effective in generating reactive oxygen species upon light activation, leading to targeted destruction of cancer cells .

Propiedades

IUPAC Name |

3-(phenoxymethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAMJXOIACKDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.